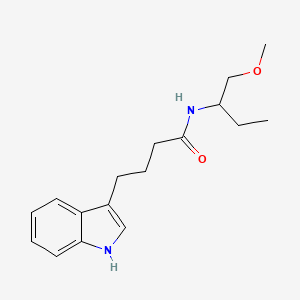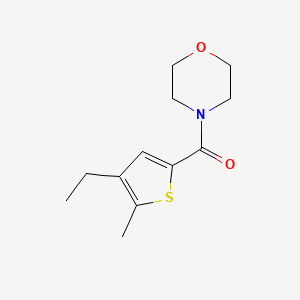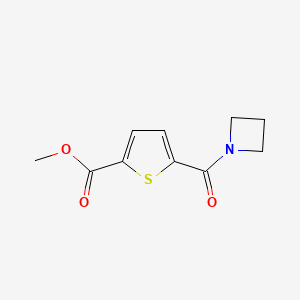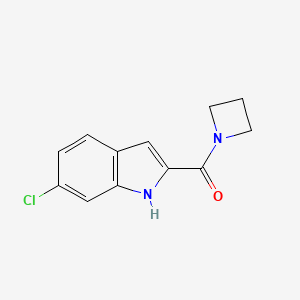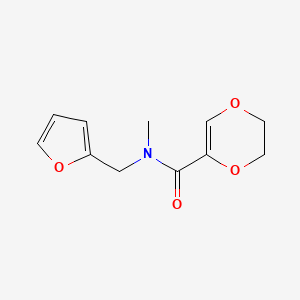
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as Furamidine, is a heterocyclic organic compound that has been extensively studied for its potential use as an antiparasitic agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential use as an antiparasitic agent. It has been shown to be effective against a variety of parasites, including Trypanosoma brucei, which causes African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. In addition to its antiparasitic properties, N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been studied for its potential use in cancer treatment.
Wirkmechanismus
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide works by binding to the DNA of parasites and inhibiting their ability to replicate. It does this by binding to the minor groove of the DNA helix and causing structural changes that prevent the binding of other proteins that are necessary for replication. This mechanism is unique to N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide and has been the subject of much scientific research.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have low toxicity in animal studies and has been well-tolerated in human clinical trials. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours of administration. N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is primarily metabolized in the liver and excreted through the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for use in lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been shown to be effective in small doses, making it cost-effective for use in research studies. However, one limitation of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is that it has a relatively short half-life in the body, which can make it difficult to maintain therapeutic levels over an extended period of time.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide in combination with other drugs to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, which may lead to the development of new drugs with similar mechanisms.
Synthesemethoden
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using several different methods, including the reaction of furfurylamine with methyl acrylate and the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde. The most common method involves the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic acid and sodium acetate. This method yields a high purity product and has been used in most of the scientific studies involving N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-9-3-2-4-15-9)11(13)10-8-14-5-6-16-10/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWPIUAZQLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
